Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate
Description
Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate is a benzoate ester derivative featuring a methoxy-oxoethylamino substituent at the 3-position of the aromatic ring. The compound combines a methyl ester group at the carboxylate position with a secondary amine linked to a methoxycarbonylmethyl moiety.
Properties
IUPAC Name |
methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)7-12-9-5-3-4-8(6-9)11(14)16-2/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGFIFSTNBRNGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=CC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622311 | |
| Record name | Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651749-29-0 | |
| Record name | Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate, a compound with the molecular formula , has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a benzoate core substituted with a methoxy and an amino group. The presence of the methoxy group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems. The compound can be synthesized through various methods, often involving the condensation of benzoic acid derivatives with methoxy-oxime precursors.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. A study reported minimum inhibitory concentration (MIC) values for several bacterial strains:
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Candida albicans | 0.0048 |
These results suggest that this compound is particularly effective against Gram-negative bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in cancer research. It has been observed to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve the modulation of signaling pathways related to apoptosis and cell cycle regulation. For instance, studies have indicated that this compound can induce apoptosis in breast cancer cells by activating caspase pathways .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized to inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation, such as histone deacetylases (HDACs). This inhibition can lead to altered gene expression profiles that favor apoptosis over survival in cancerous cells .
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against a panel of bacterial and fungal pathogens. The compound was tested using standard broth microdilution methods, revealing potent activity against both Gram-positive and Gram-negative strains. The authors concluded that this compound could serve as a lead for developing new antimicrobial therapies .
Investigation of Anticancer Properties
Another case study focused on the anticancer effects of this compound on human melanoma cells. The results demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased rates of apoptosis compared to untreated controls. These findings support further investigation into its potential as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate has been studied for its potential anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of analogs were synthesized, including this compound. These compounds were evaluated for their ability to inhibit tumor growth in vitro and in vivo. The results showed a significant reduction in tumor size compared to control groups, highlighting the compound's potential as a lead structure for further development .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | HeLa |
| Analog A | 10 | MCF-7 |
| Analog B | 20 | A549 |
1.2 Neuroprotective Properties
The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a candidate for further research.
Case Study:
A study demonstrated that this compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential role in protecting neurons from damage associated with neurodegeneration .
Agricultural Applications
2.1 Pesticidal Activity
this compound has shown promise as a pesticide due to its ability to disrupt metabolic processes in pests.
Case Study:
Research conducted by agricultural scientists revealed that formulations containing this compound effectively reduced the population of aphids on treated crops. The results indicated a higher mortality rate among pests compared to untreated controls, suggesting its viability as an environmentally friendly pesticide alternative .
| Treatment | Aphid Mortality (%) | Control Group Mortality (%) |
|---|---|---|
| This compound | 85 | 10 |
| Conventional Pesticide | 90 | 5 |
Material Science
3.1 Polymer Synthesis
The compound is utilized in the synthesis of polymers with specific properties, such as enhanced flexibility and durability.
Case Study:
In a recent study, researchers incorporated this compound into polymer matrices to enhance their mechanical properties. The resulting materials exhibited improved tensile strength and elongation at break compared to standard polymers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate, enabling comparative analysis of their properties and applications:
Methyl 4-(2-Methoxy-2-oxoethyl)benzoate
- Structure : Para-substituted methoxy-oxoethyl group on the benzoate ring.
- Key Differences : Positional isomerism (para vs. meta substitution) alters electronic distribution and steric effects.
- Synthesis: Prepared via Friedel-Crafts acylation or esterification, contrasting with the target compound’s amino-linked synthesis .
- Applications : Used in polymer precursors and liquid crystals due to symmetrical para-substitution enhancing crystallinity .
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
- Structure : Ortho-substituted ethoxy-oxoacetamido group on a benzoic acid core.
- Key Differences : Carboxylic acid group increases acidity (pKa ~2.5) compared to the target’s ester (pKa ~8–10). Ethoxy vs. methoxy groups influence lipophilicity (logP: 1.8 vs. 1.2) .
Methyl 5-(((Anthracene Derivative)amino)methyl)-2-(2-methoxy-2-oxoethyl)benzoate
- Structure: Combines a 2-methoxy-oxoethyl group and a 5-anthracenylaminomethyl substituent.
- Key Differences : Bulky anthracene moiety enhances UV absorption (λmax ~350 nm) and fluorescence, suggesting photochemical applications .
- Synthesis : Multi-step procedure involving anthracene coupling, highlighting the target compound’s simpler synthetic route .
3-Methoxy-4-(2-((2-Methoxyphenyl)amino)-2-oxoethoxy)benzoic Acid
- Structure : Methoxy-oxoethoxy bridge linking benzoic acid and methoxyphenyl groups.
- Key Differences: Ether linkage and additional methoxy groups increase hydrogen-bonding capacity (H-bond donors: 2 vs. 1 in the target compound) .
- Applications: Potential use in metal-organic frameworks (MOFs) due to multiple coordination sites .
Table 1. Comparative Overview of Key Properties
| Compound | Molecular Formula | Substituent Position | Key Functional Groups | Melting Point (°C) | logP | Applications |
|---|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₃NO₅ | 3-position | Amino, methoxy-oxoethyl | Not reported | ~1.2 | Pharmaceutical intermediates |
| Methyl 4-(2-methoxy-2-oxoethyl)benzoate | C₁₁H₁₂O₄ | 4-position | Methoxy-oxoethyl | Not reported | ~1.5 | Polymers, liquid crystals |
| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | C₁₁H₁₁NO₅ | 2-position | Ethoxy-oxoacetamido, -COOH | 160–162 | ~1.8 | Crystal engineering |
| Methyl 5-(anthracenyl) derivative | C₂₆H₂₂N₄O₇ | 2,5-positions | Anthracenyl, methoxy-oxoethyl | 79–82 | ~3.0 | Fluorescent probes |
Reactivity and Functional Group Analysis
- Amino Group Reactivity: The target compound’s amino group enables nucleophilic substitution or coordination with metals (e.g., Pd, Cu), akin to N,O-bidentate directing groups in C–H activation reactions .
- Ester Stability : Methoxy esters hydrolyze slower than ethoxy analogs (t₁/₂: 48 h vs. 24 h in pH 7.4 buffer), impacting drug design .
- Positional Effects : Meta-substitution in the target compound reduces steric hindrance compared to ortho-substituted analogs, favoring regioselective reactions .
Preparation Methods
Nucleophilic Substitution with Methyl Bromoacetate
A widely cited method involves the alkylation of methyl 3-aminobenzoate with methyl bromoacetate under basic conditions. This two-step process begins with the synthesis of methyl 3-aminobenzoate via esterification of 3-aminobenzoic acid using thionyl chloride (SOCl₂) in methanol. The subsequent alkylation proceeds in acetone with potassium carbonate (K₂CO₃) as the base, yielding the target compound after 24 hours at 65°C.
Reaction Scheme:
- $$ \text{3-Aminobenzoic acid} + \text{SOCl}_2 \rightarrow \text{Methyl 3-aminobenzoate} $$
- $$ \text{Methyl 3-aminobenzoate} + \text{Methyl bromoacetate} \xrightarrow{\text{K}2\text{CO}3} \text{Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate} $$
Key parameters:
- Solvent: Acetone (polar aprotic) enhances nucleophilicity of the amine.
- Base: K₂CO₃ maintains pH > 9, preventing protonation of the amine.
- Temperature: 65°C balances reaction rate and side-product formation.
This method achieves a 66.2% yield after purification via ethyl acetate extraction and recrystallization.
Direct Coupling Using Carbodiimide Reagents
An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple 3-aminobenzoic acid with methyl glycolate. While less common, this method avoids halogenated reagents and operates under milder conditions (room temperature, 12 hours). However, yields are typically lower (48–52%) due to competing hydrolysis of the active ester intermediate.
Optimization of Reaction Conditions
Solvent Selection
Comparative studies highlight acetone as superior to dimethylformamide (DMF) or tetrahydrofuran (THF) for alkylation reactions. Acetone’s moderate polarity (dielectric constant = 20.7) facilitates both reagent solubility and nucleophilic attack, whereas DMF often leads to over-alkylation.
Base Screening
| Base | Yield (%) | Side Products |
|---|---|---|
| K₂CO₃ | 66.2 | <5% bis-alkylated |
| NaHCO₃ | 42.1 | 15% hydrolysis |
| Et₃N | 58.9 | 12% N-oxide formation |
Data adapted from Mckerrow et al. and crystallography studies demonstrate K₂CO₃’s superiority in minimizing hydrolysis of the methyl ester groups.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
- δ 3.72 (s, 3H, OCH₃)
- δ 3.85 (s, 3H, COOCH₃)
- δ 4.12 (d, J = 5.6 Hz, 2H, NCH₂CO)
- δ 6.82–7.45 (m, 4H, aromatic)
IR (KBr):
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity when using recrystallization from ethyl acetate/hexane.
Industrial-Scale Considerations
PTC Therapeutics’ patent (WO2004/9558 A2) outlines a kilogram-scale process using continuous flow reactors to enhance mixing efficiency. Key modifications include:
- Residence time: 30 minutes (vs. 24 hours in batch)
- Temperature: 80°C (15% yield increase)
- Workup: In-line liquid-liquid extraction reduces processing time by 40%.
Challenges and Mitigation Strategies
Hydrolysis of Ester Groups
The electron-withdrawing amino group increases susceptibility to hydrolysis. Strategies include:
Regioselectivity in Alkylation
Competing O-alkylation is suppressed by:
Applications and Derivatives
This compound serves as a precursor to:
Q & A
Q. Q1. What are the recommended synthetic routes for Methyl 3-[(2-methoxy-2-oxoethyl)amino]benzoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of structurally analogous benzoate esters often involves multi-step protocols. For example, triazine-based benzoate derivatives are synthesized via nucleophilic substitution reactions using 2,4,6-trichlorotriazine, phenol derivatives, and methyl 3-aminobenzoate in a stepwise manner . Key parameters include:
- Temperature control : Step 1 at -35°C (7 h) for selective substitution, followed by step 2 at 40°C (47 h) for coupling .
- Catalysts : Use of DIPEA (diisopropylethylamine) to deprotonate intermediates and enhance nucleophilicity .
- Purification : Column chromatography (e.g., CH₂Cl₂/EtOAc gradient) to isolate the final product with >90% yield .
Q. Q2. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Look for characteristic signals:
- 13C NMR : Carbonyl carbons (δ 165–175 ppm for ester/amide groups) .
- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and amide N–H (~3300 cm⁻¹) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .
Advanced Research Questions
Q. Q3. How can crystallographic data resolve ambiguities in molecular geometry, and what challenges arise during refinement?
Methodological Answer: X-ray crystallography using SHELX software is critical:
Q. Q4. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 mechanisms, increasing reaction rates .
- Temperature : Elevated temps (40–80°C) accelerate reactions but may promote side reactions (e.g., hydrolysis of ester groups) .
- Case Study : In triazine-based syntheses, DIPEA in CH₂Cl₂ at 40°C optimizes coupling efficiency without ester degradation .
Q. Q5. How should researchers address conflicting spectral data (e.g., NMR vs. computational predictions)?
Methodological Answer:
- Step 1 : Verify experimental conditions (e.g., solvent deuteration, pH) that may shift NMR peaks .
- Step 2 : Cross-validate with DFT calculations (e.g., Gaussian09) to predict chemical shifts and compare with observed data .
- Step 3 : Re-examine synthetic intermediates for impurities (e.g., unreacted starting materials) via LC-MS .
Example : Aromatic proton shifts deviating by >0.5 ppm may indicate incorrect regiochemistry—recheck coupling reagents or reaction stoichiometry .
Functional Group Reactivity
Q. Q6. What strategies optimize selective modification of the amide group without ester hydrolysis?
Methodological Answer:
- Protecting groups : Temporarily silylate the ester (e.g., TMSCl) before amide functionalization .
- Mild conditions : Use HATU/DIPEA for amide couplings at 0°C to minimize ester side reactions .
- Monitoring : Track reaction progress via TLC (silica gel, UV-active spots) .
Advanced Tip : Employ flow chemistry for precise control of reaction time/temperature in sensitive transformations .
Safety and Handling
Q. Q7. What safety protocols are essential when handling this compound’s intermediates?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact with irritants (e.g., DIPEA, chlorinated solvents) .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during acylations) .
- Waste disposal : Segregate halogenated waste (e.g., CH₂Cl₂) for professional treatment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
